8-Allylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-prop-2-enylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-5-10-6-3-7-11-8-4-9-13-12(10)11/h2-4,6-9H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSHIQHYEQBFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311057 | |
| Record name | 8-(2-Propen-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73038-02-5 | |
| Record name | 8-(2-Propen-1-yl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73038-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2-Propen-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Allylquinoline and Its Functionalized Derivatives
Direct Synthetic Strategies for 8-Allylquinoline
Direct methods for the synthesis of this compound offer advantages in terms of atom economy and step efficiency over traditional multi-step approaches. These strategies primarily involve the functionalization of a pre-existing quinoline (B57606) scaffold.
Transition Metal-Catalyzed C(sp³)-H Alkenylation of 8-Methylquinolines
The activation and functionalization of the C(sp³)-H bonds of the methyl group at the 8-position of quinoline provide a direct route to 8-allylquinolines. This approach leverages the directing ability of the quinoline nitrogen atom to achieve high regioselectivity.
Rhodium(III) catalysis has proven to be a powerful tool for the C(sp³)-H alkenylation of 8-methylquinolines with alkynes. nih.gov The use of a catalyst system, typically involving a rhodium precursor like [{Cp*RhCl₂}₂], enables the efficient formation of 8-allylquinolines in good yields. nih.gov These reactions are characterized by their high regio- and stereoselectivity. nih.gov
The reaction conditions and outcomes for the rhodium(III)-catalyzed alkenylation of various 8-methylquinolines with different alkynes have been systematically studied. A range of substituted 8-methylquinolines and alkynes are compatible with this methodology, affording the corresponding (Z)-alkenyl fluorides with good to excellent regio- and stereoselectivity. snnu.edu.cnsnnu.edu.cn The reaction is tolerant of both electron-donating and electron-withdrawing groups on the quinoline ring. snnu.edu.cn
Table 1: Rhodium(III)-Catalyzed Alkenylation of 8-Methylquinolines with Alkynes This table is interactive. Users can sort and filter the data.
| 8-Methylquinoline (B175542) Derivative | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
| 8-Methylquinoline | Diphenylacetylene | [{CpRhCl₂}₂], AgSbF₆, Cu(OAc)₂·H₂O | DCE | 85 | nih.gov |
| 5-Nitro-8-methylquinoline | Diphenylacetylene | [{CpRhCl₂}₂], AgSbF₆, Cu(OAc)₂·H₂O | DCE | 75 | nih.gov |
| 8-Methylquinoline | 1-Phenyl-1-propyne | [{CpRhCl₂}₂], AgSbF₆, Cu(OAc)₂·H₂O | DCE | 82 | nih.gov |
| 8-Methylquinoline | gem-difluorostyrene | [CpRhCl₂]₂, AgNTf₂ | DCE | 94 | snnu.edu.cn |
| 5-Methoxy-8-methylquinoline | gem-difluorostyrene | [CpRhCl₂]₂, AgNTf₂ | DCE | 88 | snnu.edu.cn |
| 6-Chloro-8-methylquinoline | gem-difluorostyrene | [CpRhCl₂]₂, AgNTf₂ | DCE | 85 | snnu.edu.cn |
Palladium catalysts have also been employed for the C(sp³)-H functionalization of 8-methylquinolines, providing alternative pathways to allylic and related structures. One notable example is the palladium-catalyzed alkylation of 8-methylquinolines using aziridines as the alkylating source. rsc.orgresearchgate.net This process involves a sequential C–H and C–N bond activation, leading to the formation of functionalized γ-quinolinylpropylamines. rsc.orgresearchgate.net The reaction demonstrates good site selectivity and functional group tolerance. rsc.orgresearchgate.net
Furthermore, palladium catalysis has been utilized for the biarylation of 8-methylquinolines with cyclic diaryliodonium salts. nih.gov This oxidant-free reaction uses the quinoline as an intrinsic directing group and produces biarylated products with an iodo functionality that can be further modified. nih.gov
The mechanism of the transition metal-catalyzed C(sp³)-H activation of 8-methylquinolines generally proceeds through a chelation-assisted pathway. The nitrogen atom of the quinoline ring coordinates to the metal center, directing the activation of the C-H bond of the 8-methyl group to form a five-membered metallacyclic intermediate. nih.govsnnu.edu.cn
In the case of rhodium(III)-catalyzed alkenylation with alkynes, this rhodacycle is a key, structurally characterized intermediate. nih.gov Following the formation of the rhodacycle, the alkyne coordinates to the metal center and subsequently inserts into the Rh-C bond. This migratory insertion is followed by protonolysis, which regenerates the active rhodium(III) catalyst and releases the this compound product. researchgate.net
For the palladium-catalyzed reactions, a similar cyclometalation step is proposed. For instance, in the alkylation with aziridines, a palladacyclic intermediate is formed, which then reacts with the aziridine. rsc.org Mechanistic studies, including deuterium (B1214612) labeling experiments, support the reversible nature of the C-H activation step in some of these catalytic systems. acs.org
Palladium-Catalyzed C(sp³)-H Functionalization Approaches
Directed C8-Allylation of Quinoline N-Oxides
An alternative strategy for the C8-allylation of quinolines involves the use of quinoline N-oxides. The N-oxide group acts as a directing group, facilitating the selective functionalization at the C8 position.
An unprecedented C(8)–H bond allylation of quinoline N-oxides has been achieved using a Cp*Co(III) catalyst. acs.org This method utilizes allyl carbonates and allyl alcohols as the allylating agents and employs the N-oxide as a traceless directing group. acs.orgresearchgate.net The reaction proceeds smoothly with a broad tolerance for various functional groups. acs.org
This cobalt(III)-catalyzed system is noteworthy for its selectivity. researchgate.net When allyl alcohols are used, the cobalt catalyst promotes β-hydroxy elimination to yield the allylated product. This is in contrast to similar reactions with a Cp*Rh(III) catalyst, which exclusively furnishes aryl ketones via β-hydride elimination. researchgate.net The reaction is efficient for both electron-rich and electron-poor quinoline N-oxides, although electron-rich substrates tend to give higher yields. thieme-connect.de
Table 2: Cobalt(III)-Catalyzed C8-Allylation of Quinoline N-Oxides This table is interactive. Users can sort and filter the data.
| Quinoline N-Oxide Derivative | Allylating Agent | Catalyst System | Solvent | Yield (%) | Reference |
| Quinoline N-oxide | Allyl methyl carbonate | [CpCo(CO)I₂], AgNTf₂, NaOAc | DCE | 85 | acs.org |
| 6-Methylquinoline N-oxide | Allyl methyl carbonate | [CpCo(CO)I₂], AgNTf₂, NaOAc | DCE | 92 | acs.org |
| 6-Chlorouuinoline N-oxide | Allyl methyl carbonate | [CpCo(CO)I₂], AgNTf₂, NaOAc | DCE | 78 | acs.org |
| Quinoline N-oxide | Allyl alcohol | [CpCo(CO)I₂], AgNTf₂, NaOAc | DCE | 72 | acs.org |
| Quinoxaline N-oxide | Allyl methyl carbonate | [Cp*Co(CO)I₂], AgNTf₂, NaOAc | DCE | 65 | acs.org |
Rhodium(III)-Catalyzed Allylation with Vinylcyclopropanes
A notable advancement in the synthesis of 8-allylquinolines involves the use of rhodium(III) catalysis. This method utilizes quinoline N-oxides and vinylcyclopropanes as the allyl source, proceeding through a C-H/C-C activation mechanism. The reaction demonstrates excellent diastereoselectivity and can be conducted at room temperature researchgate.net.
The process involves a sequence of C-H activation at the C8 position of the quinoline ring, followed by the ring-opening of the vinylcyclopropane (B126155) to introduce the allyl group. This approach is distinguished by its use of a single rhodium(III) catalyst to facilitate both the C-H and C-C bond activations nih.govrsc.org. Mechanistic studies indicate that the olefin insertion is the rate-determining step, followed by a facile β-carbon elimination, which represents a novel mode of ring-opening for vinylcyclopropanes nih.govrsc.org. This method provides a direct and efficient route to C8-allylated quinolines.
Diastereoselective and Regioselective Considerations in Allylation
The selective functionalization of the quinoline core, particularly at the C8 position, is a key challenge in synthetic chemistry. The regioselectivity of allylation is often directed by the catalyst and the directing group employed. For instance, in the rhodium(III)-catalyzed allylation with vinylcyclopropanes, the N-oxide group on the quinoline substrate directs the C-H activation to the C8 position researchgate.net.
A comparative study of C8-selective allylation using allyl alcohol as the allylating agent has highlighted the distinct reactivity of different metal catalysts. While cobalt(III) catalysis proceeds via a β-hydroxy elimination pathway, rhodium(III) catalysis can lead to different products through a β-hydride elimination pathway, underscoring the critical role of the catalyst in controlling the reaction outcome acs.orgresearchgate.net.
Furthermore, the diastereoselectivity of these reactions is a crucial aspect, particularly when creating chiral centers. The rhodium(III)-catalyzed allylation with vinylcyclopropanes has been reported to proceed with excellent diastereoselectivity researchgate.net. In other systems, such as the indium-mediated Barbier-type allylation to form quinoline C-3 tethered γ-lactones, diastereoselectivity can also be achieved researchgate.net. The choice of catalyst, ligands, and reaction conditions are all pivotal in controlling the stereochemical outcome of the allylation.
Organocatalytic γ-Allylic Alkylation of Quinoline Frameworks
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of quinolines. A significant development is the first reported synthesis of 2-alkenylquinolines from 2-allylquinolines and α,β-unsaturated aldehydes. This reaction proceeds with high regioselectivity and enantioselectivity, tolerating a broad range of functional groups on both the quinoline and the enal x-mol.net.
This transformation represents a γ-allylic alkylation, where the nucleophilic quinoline derivative attacks the γ-position of the activated allyl group. The use of chiral organocatalysts, such as bifunctional squaramides, can induce high levels of stereocontrol, leading to the formation of enantioenriched products researchgate.net. The field of organocatalytic allylic alkylation is expanding, with various strategies being developed for the asymmetric functionalization of different substrates, which can be conceptually applied to the quinoline framework nih.govrsc.org.
Synthetic Routes to Key 8-Substituted Quinoline Precursors and Analogs
The synthesis of this compound and its derivatives often relies on the availability of appropriately substituted quinoline precursors. This section outlines the preparation of key 8-substituted quinolines.
Preparative Strategies for 8-Methylquinolines
8-Methylquinoline is a fundamental precursor for various functionalized quinolines. A traditional and widely used method for its synthesis is the Skraup reaction. This involves the cyclocondensation of an arylamine, in this case, o-toluidine, with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent google.com. While effective, this method can sometimes suffer from harsh conditions and selectivity issues.
More modern approaches have been developed to improve the synthesis of 8-methylquinoline. One such method involves passing formaldehyde, acetaldehyde, and 2-methylaniline over a solid acid catalyst bed at high temperatures google.com. Additionally, various functionalizations of the 8-methylquinoline core have been explored, including C2-functionalization via Minisci-type reactions, oxidative cross-dehydrogenative couplings, and functionalization of 8-methylquinoline N-oxides informahealthcare.comtandfonline.com. The synthesis of 2,4-dihalo-8-methylquinolines from 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one has also been reported, providing a route to further derivatization sciforum.net.
Synthesis of 8-Aminoquinolines via Povarov Reaction Approaches
8-Aminoquinoline (B160924) is another crucial precursor for the synthesis of various biologically active compounds and functional materials. The Povarov reaction, an aza-Diels-Alder reaction, has been successfully employed for the synthesis of substituted 8-aminoquinolines rsc.orgnih.govresearchgate.netresearchgate.net. This reaction typically involves the condensation of an aniline (B41778) (such as 1,2-phenylenediamine), an aldehyde, and an enol ether in the presence of a suitable catalyst or in fluoroalcohols like TFE or HFIP rsc.orgnih.govresearchgate.netresearchgate.net.
The Povarov reaction offers a straightforward route to the tetrahydroquinoline core, which can then be oxidized to the corresponding quinoline. This methodology allows for the introduction of substituents at various positions, depending on the starting materials used. For instance, using 1,2-phenylenediamines, enol ethers, and aldehydes, 8-aminoquinolines with substituents at the α-position to the nitrogen can be synthesized rsc.orgnih.govresearchgate.netresearchgate.net. A synergistic I2/amine promoted Povarov-type reaction has also been developed for the synthesis of 2-acyl-3-aryl(alkyl)quinolines acs.org.
Derivatization Methods for 8-Hydroxyquinolines Relevant to Allyl Functionality
8-Hydroxyquinoline (B1678124) (8-HQ) is a versatile scaffold in medicinal chemistry and materials science. Its derivatization is key to accessing a wide range of functionalized compounds. The introduction of an allyl group onto the 8-hydroxyquinoline framework can be achieved through various methods.
A common strategy is the O-allylation of the hydroxyl group. This is typically accomplished by reacting 8-hydroxyquinoline with an allyl halide, such as allyl bromide, in the presence of a base. This reaction yields 8-(allyloxy)quinoline, which can then undergo further transformations, such as a Claisen rearrangement, to introduce the allyl group onto the aromatic ring, typically at the C7 position.
Furthermore, the phenolic hydroxyl group of 8-HQ directs electrophilic aromatic substitution to the C5 and C7 positions mdpi.com. This reactivity can be exploited to introduce functionalities that can then be converted to an allyl group. For example, a halogen can be introduced at the C5 or C7 position, which can then participate in a cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate allyl-organometallic reagent to form the C-C bond rroij.comscispace.com. The synthesis of 5-aryl-8-HQ often starts from 5-bromo-8-HQ, with the hydroxyl group protected prior to the coupling reaction rroij.comscispace.com.
Chemical Reactivity and Advanced Functionalization of 8 Allylquinoline
Reactions Involving the Allyl Moiety
The allyl group in 8-allylquinoline is a key handle for introducing molecular complexity. Its double bond and adjacent allylic C-H bonds are susceptible to a variety of chemical reactions.
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, allowing for the exchange of substituents between different olefins. harvard.edu This family of reactions, catalyzed by transition metal complexes, typically ruthenium or molybdenum, includes ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). harvard.edulibretexts.org
The development of catalysts like those by Grubbs and Schrock has expanded the utility of metathesis to a wide range of functional groups. harvard.edu Second-generation Grubbs catalysts, featuring N-heterocyclic carbene (NHC) ligands, exhibit high activity and stability, even in the presence of various functional groups. harvard.edu Hoveyda-Grubbs type catalysts are also known for their high activity and stability. sigmaaldrich.com
While specific examples involving this compound as a substrate in olefin metathesis are not extensively documented in the reviewed literature, its terminal alkene structure makes it a suitable candidate for such transformations. For instance, cross-metathesis of this compound with another olefin could lead to the synthesis of more complex substituted quinolines. The reaction would be driven to completion by the removal of the volatile ethene byproduct. harvard.edusigmaaldrich.com Ring-closing metathesis could also be envisioned if another olefinic group were present in the molecule. The tolerance of modern metathesis catalysts to N-heteroaromatic systems suggests that this compound would be a viable substrate for these powerful synthetic methods. researchgate.net
The allyl group can participate in various intramolecular cyclization reactions to construct new ring systems fused to the quinoline (B57606) core. A notable example is the intramolecular Heck reaction, a palladium-catalyzed process that forms a C-C bond between an sp2 carbon and one of the sp2 carbons of the alkene. organic-chemistry.orguwindsor.calibretexts.org
Research has demonstrated the use of a microwave-assisted intramolecular Heck reaction to convert a derivative of this compound into a tetracyclic benzoxocinoquinoline. researchgate.net In this process, the C-allyl quinoline precursor undergoes an 8-exo-trig cyclization, catalyzed by Palladium(II) acetate (B1210297) on a basic alumina (B75360) support. researchgate.net This method provides an efficient route to eight-membered heterocyclic systems. researchgate.net
| Heck Precursor | Catalyst | Support/Base | Conditions | Product | Yield |
|---|---|---|---|---|---|
| O-Benzoylated-8-(prop-2-en-1-yl)quinolin-7-ol | Pd(OAc)₂ (6 mol%) | Basic Alumina | Microwave, 120°C, 12 min | Benzoxocinoquinoline derivative | 82% |
Other potential cyclization pathways for this compound derivatives include intramolecular Diels-Alder reactions, where the allyl group could act as the dienophile, reacting with a diene system incorporated elsewhere in the molecule. beilstein-journals.org
The allyl group of this compound is amenable to a variety of standard synthetic transformations to introduce new functional groups.
Oxidation: The double bond can be oxidized to form diols, epoxides, or can be cleaved entirely. Allylic oxidation, which targets the C-H bonds adjacent to the double bond, can introduce a hydroxyl group to form an allylic alcohol. wikipedia.orgnih.gov Selenium dioxide is a classic reagent for this transformation. wikipedia.org A one-pot method for the cleavage of allyl groups involves hydroxylation with osmium tetroxide followed by periodate (B1199274) scission of the resulting diol. organic-chemistry.org Oppenauer oxidation can convert allylic alcohols to the corresponding aldehydes or ketones. google.com
Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene of this compound into a primary alcohol with anti-Markovnikov regioselectivity. masterorganicchemistry.comlibretexts.org Treatment with a borane (B79455) reagent (e.g., BH₃·THF or a bulky borane like disiamylborane (B86530) to prevent double addition) followed by oxidation with hydrogen peroxide and base would yield 3-(quinolin-8-yl)propan-1-ol. libretexts.orgmasterorganicchemistry.com
Wacker-type Oxidation: A palladium-catalyzed Wacker-type oxidative cyclization has been used to construct 2-methylquinolines, demonstrating the compatibility of the quinoline nucleus with this type of oxidation. organic-chemistry.org Applied to this compound, a standard Wacker oxidation (e.g., PdCl₂, CuCl₂, O₂) would be expected to produce the methyl ketone, 1-(quinolin-8-yl)propan-2-one, following Markovnikov regioselectivity.
Cyclization Reactions Initiated by the Allyl Group
C-H Functionalization Studies of the Quinoline Core Directed by Nitrogen Atom
Transition-metal-catalyzed C-H activation is a powerful strategy for the regioselective functionalization of aromatic rings. mdpi.com In quinoline derivatives, the nitrogen atom of the pyridine (B92270) ring can act as an intrinsic directing group, typically guiding functionalization to the C2 or C8 positions. mdpi.com Since the C8 position is occupied in this compound, direct C-H functionalization guided by the ring nitrogen would be expected at C2.
Alternatively, a functional group installed at the 8-position can serve as a directing group for remote C-H functionalization. The 8-aminoquinoline (B160924) moiety, in particular, has been extensively developed as a bidentate directing group for the functionalization of C-H bonds at the C5 position. researchgate.netmdpi.comnih.govrsc.org For example, iron(III)-catalyzed halogenation of N-(quinolin-8-yl)amides proceeds selectively at the C5 position in water. mdpi.com Similarly, copper-catalyzed nitration of 8-aminoquinolines using sodium nitrite (B80452) also targets the C5 or C7 position. rsc.org A metal-free protocol for the C5-halogenation of various 8-substituted quinolines using trihaloisocyanuric acid has also been established, showcasing high generality and excellent regioselectivity. rsc.org
Research has also shown that 8-substituted quinolines can undergo regioselective iodination at the C3 position under specific conditions, expanding the toolkit for modifying the quinoline core. rsc.org
| Substrate Type | Position Functionalized | Reaction | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| 8-Amidoquinolines | C5 | Halogenation | Fe(NO₃)₃·9H₂O / NBS | mdpi.com |
| 8-Amidoquinolines | C5 | Halogenation | Trihaloisocyanuric acid (metal-free) | rsc.org |
| 8-Amidoquinolines | C5/C7 | Nitration | Cu(OAc)₂ / NaNO₂ | rsc.org |
| 8-Substituted Quinolines | C3 | Iodination | I₂ / TBHP | rsc.org |
| Quinoline N-Oxides | C8 | Allylation | Rh(III) catalyst / Vinylcyclopropane (B126155) | researchgate.net |
Radical Reaction Pathways and Their Application in this compound Transformations
Radical reactions offer unique pathways for functionalization. uwindsor.ca The allyl group of this compound is susceptible to radical addition reactions across the double bond. Radical initiators can generate a radical species that adds to the terminal carbon of the allyl group, forming a more stable secondary radical at the C2 position of the propyl chain, which can then be trapped by another reagent.
Another important radical pathway is allylic halogenation. wikipedia.org This reaction, often initiated by light or heat and using reagents like N-bromosuccinimide (NBS), involves the abstraction of a hydrogen atom from the allylic position (the -CH₂- group adjacent to the double bond). organic-chemistry.org This generates a resonance-stabilized allylic radical. Subsequent reaction with a halogen source introduces a halogen at the allylic position, yielding 8-(1-haloprop-2-en-1-yl)quinoline.
Furthermore, some metal-catalyzed reactions on the quinoline ring are proposed to proceed through a single-electron transfer (SET) mechanism, involving radical intermediates. mdpi.comnih.gov For instance, the iron-catalyzed C5-halogenation of 8-amidoquinolines is believed to involve an SET pathway. mdpi.com
Coordination Chemistry of 8 Allylquinoline Ligands
Theoretical Analysis of Electronic Structure and Bonding in Coordination Compounds
A comprehensive theoretical understanding of the electronic structure and bonding is crucial for elucidating the properties and reactivity of coordination compounds. While specific theoretical and computational studies on the coordination complexes of 8-allylquinoline are not extensively documented in publicly available research, a robust framework for their analysis can be established by examining the computational studies of closely related 8-substituted quinoline (B57606) ligands, such as 8-hydroxyquinoline (B1678124) (oxine) and 8-aminoquinoline (B160924). These studies predominantly employ Density Functional Theory (DFT) and Molecular Orbital (MO) theory to provide detailed insights into the nature of metal-ligand interactions. researchgate.netnih.govnih.govlibretexts.orghrmrajgurunagar.ac.in
Computational methods, particularly DFT, have become indispensable for optimizing the geometries of metal complexes and calculating their electronic properties. researchgate.netmdpi.com For instance, DFT calculations using specific functionals and basis sets, such as B3LYP with LANL2DZ for metals, are commonly used to determine the optimized structures, bond lengths, bond angles, and electronic spectra of coordination compounds. researchgate.netnih.gov These theoretical models provide a foundation for interpreting experimental data and predicting the behavior of new complexes.
The electronic structure of coordination compounds is fundamentally described by Molecular Orbital (MO) theory. vivekanandcollege.ac.in In an octahedral complex, for example, the atomic orbitals of the central metal ion (s, p, and d) interact with the ligand group orbitals (LGOs) of appropriate symmetry to form bonding, anti-bonding, and non-bonding molecular orbitals. hrmrajgurunagar.ac.ininflibnet.ac.in The d-orbitals of the metal split into two sets in the ligand field: the t₂g (dxy, dyz, dxz) and the eg (dx²-y², dz²) orbitals. vivekanandcollege.ac.in The energy difference between these sets (Δo) is a critical parameter that determines the electronic and magnetic properties of the complex. mpg.de
In complexes of quinoline derivatives, the ligand typically acts as a bidentate chelator, coordinating through the nitrogen atom of the quinoline ring and the substituent at the 8-position. The interaction involves the formation of sigma (σ) bonds through the overlap of filled ligand orbitals with vacant metal orbitals. github.io Additionally, pi (π) bonding can occur through the overlap of metal d-orbitals with the π-system of the quinoline ring. vivekanandcollege.ac.in
Theoretical analyses of 8-hydroxyquinoline and 8-aminoquinoline complexes provide valuable data that can serve as a proxy for understanding this compound systems. Computational studies on these molecules reveal the distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the chemical reactivity and the energy of electronic transitions within the molecule. For example, in a proton transfer complex involving 8-aminoquinoline, the HOMO-LUMO energy gap was calculated to be 2.140 eV. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the nature of the metal-ligand bond. mdpi.com It provides information on the charge distribution and the degree of covalent versus ionic character in the coordination bonds. mdpi.com For instance, in a study of various metal-tetrabenzoporphyrin complexes, NBO analysis showed that M-N bonds had significant ionic character for Zn(II) and Cd(II) complexes, while the covalent contribution increased for Al(III), Ga(III), and In(III) complexes. mdpi.com
The electronic transitions calculated via Time-Dependent DFT (TD-DFT) correspond to the absorption bands observed in UV-Vis spectroscopy. mdpi.comresearchgate.net These transitions typically involve the promotion of an electron from an occupied MO to an unoccupied MO, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. libretexts.org In a study of tris(8-hydroxyquinoline)aluminum(III), the lowest singlet electronic transition was found to be primarily localized on one of the quinolate ligands, involving a transition from the HOMO to the LUMO. researchgate.net
The following table summarizes representative theoretical data for complexes of quinoline derivatives, which can be used to estimate the properties of analogous this compound complexes.
| Compound/Complex | Method | Calculated Parameter | Value | Reference |
| 8-Aminoquinoline-Chloranilic acid Complex | DFT (B3LYP/6-311G) | HOMO Energy | -5.468 eV | nih.gov |
| 8-Aminoquinoline-Chloranilic acid Complex | DFT (B3LYP/6-311G) | LUMO Energy | -3.328 eV | nih.gov |
| 8-Aminoquinoline-Chloranilic acid Complex | DFT (B3LYP/6-311G**) | HOMO-LUMO Gap (ΔE) | 2.140 eV | nih.gov |
| Zn(II) with 8-hydroxyquinoline-5-sulfonate | DFT | Optimized Geometry | Square Bipyramidal | nih.gov |
| Tris(8-hydroxyquinoline)aluminum(III) (Alq₃) | TD-DFT | Lowest Electronic Transition | Primarily ligand-localized (HOMO→LUMO) | researchgate.net |
| Zn-Tetrabenzoporphyrin (ZnTBP) | NBO Analysis | M-N Bond Character | Substantial Ionic Character | mdpi.com |
| AlCl-Tetrabenzoporphyrin (AlClTBP) | NBO Analysis | M-N Bond Character | Increased Covalent Contribution | mdpi.com |
This table illustrates the type of data generated through theoretical analysis. For an this compound complex, similar calculations would be necessary to determine its specific electronic structure and bonding characteristics, taking into account the electronic influence of the allyl substituent.
Catalytic Applications of 8 Allylquinoline and Its Metal Complexes
8-Allylquinoline as a Ligand in Homogeneous and Heterogeneous Catalysis
This compound and its derivatives serve as effective ligands in a range of catalytic transformations. The nitrogen atom of the quinoline (B57606) ring coordinates to a metal center, forming a stable cyclometallated intermediate that is crucial for catalytic activity. researchgate.net This chelation-assisted strategy enables selective transformations at positions that would otherwise be unreactive.
The quinoline moiety is a well-established directing group for C-H bond activation, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Specifically, the nitrogen atom in 8-substituted quinolines facilitates the activation of otherwise inert C(sp³)–H bonds at the 8-alkyl position through the formation of a five-membered metallacycle intermediate. nih.govresearchgate.net
Rhodium(III) complexes, such as [{Cp*RhCl2}2], have been shown to efficiently catalyze the alkenylation of 8-methylquinolines with alkynes to produce 8-allylquinolines. researchgate.netnih.gov This reaction proceeds via a C(sp³)–H bond activation mechanism and demonstrates high regio- and stereoselectivity. nih.gov The isolation and structural characterization of a five-membered rhodacycle intermediate have provided key insights into the catalytic cycle. nih.govresearchgate.net Similarly, palladium-catalyzed C(sp³)-H alkylation of 8-methylquinolines has been achieved using various alkylating agents. researchgate.net While these examples describe the synthesis of this compound, they underscore the fundamental role of the 8-alkylquinoline scaffold in facilitating C-H activation, a process in which the resulting this compound can itself participate as a ligand in subsequent or tandem catalytic reactions.
The table below summarizes representative catalyst systems used in the C-H activation of 8-methylquinoline (B175542) to form this compound derivatives.
Table 1: Catalyst Systems for C(sp³)–H Activation of 8-Methylquinoline
| Catalyst | Coupling Partner | Product Type | Reference |
|---|---|---|---|
| [{Cp*RhCl2}2] | Alkynes | 8-Allylquinolines | nih.gov |
| Palladium(II) Acetate (B1210297) | Aziridines | Functionalized γ-quinolinylpropylamines | researchgate.net |
This table showcases catalysts that activate the C(sp³)–H bond of 8-methylquinoline, leading to products such as this compound.
Cross-coupling reactions are fundamental transformations in organic synthesis for forming C-C and C-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are particularly prominent. wikipedia.orgmdpi.comwikipedia.org Quinoline derivatives have been utilized as ligands or substrates in these reactions, leveraging the coordinating ability of the quinoline nitrogen.
For instance, palladium complexes incorporating quinoline-based ligands have been developed for Suzuki-Miyaura couplings. A notable example involves a palladium(0) species with an 8-(dimesitylboryl)quinoline ligand, which effectively catalyzes the coupling of aryl halides with phenylboronic acids. usd.eduusd.edu In this system, the quinoline nitrogen and the boron center act as a frustrated Lewis pair, influencing the electronic properties of the palladium catalyst. usd.edu
The Heck reaction, which couples unsaturated halides with alkenes, has also seen the application of quinoline-based systems. organic-chemistry.orglibretexts.org An intramolecular Heck reaction of o-allyl-substituted 8-hydroxyquinolines has been developed to synthesize benzoxocinoquinolines. researchgate.net This reaction, catalyzed by Palladium(II) acetate on basic alumina (B75360) under microwave irradiation, proceeds via an 8-exo trig cyclization, highlighting the utility of the quinoline framework in directing complex bond formations. researchgate.net While this compound itself is the precursor in this specific reaction, it demonstrates the compatibility of the allyl- and quinoline-functionalized scaffold within palladium-catalyzed Heck-type cyclizations.
Table 2: Quinoline Derivatives in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrate/Ligand | Key Feature | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | (8-(dimesitylboryl)quinoline)palladium(0) | 8-(dimesitylboryl)quinoline | Frustrated Lewis pair ligand | usd.edu |
This table illustrates the application of specialized quinoline ligands and substrates in prominent cross-coupling reactions.
Asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. taylorfrancis.comroutledge.com The design of effective chiral ligands is central to this field. nih.govnih.gov Chiral quinoline derivatives have emerged as promising ligands for various asymmetric transformations.
While direct applications of chiral this compound are still an emerging area, structurally related chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully employed as ligands in the asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines. mdpi.com In these systems, rhodium complexes of the chiral diamine ligands proved most effective, achieving high conversions and moderate enantioselectivity. The study highlighted the potential for rational design of novel chiral catalysts based on the quinoline backbone. mdpi.com The presence of an allyl group at the 8-position could introduce additional steric bulk or provide a secondary coordination site, potentially influencing the enantioselectivity of the catalytic process. The development of synthetic routes to enantiopure chiral this compound ligands is a key step toward exploring their potential in asymmetric catalysis.
Applications in Cross-Coupling Reactions (e.g., Suzuki, Heck)
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic cycle is fundamental to improving catalyst performance. nih.govgoogle.com For reactions involving 8-substituted quinoline ligands, mechanistic studies often focus on the role of the nitrogen directing group, the formation of metallacycle intermediates, and the oxidation states of the metal center. researchgate.netnih.govchemrxiv.org
In rhodium-catalyzed C-H activation of 8-methylquinoline, Density Functional Theory (DFT) studies have elucidated the reaction pathway. researchgate.net These studies suggest that the activation of the C(sp³)–H bond proceeds through a concerted metalation-deprotonation step, leading to a five-membered rhodacycle. This intermediate is key to the subsequent steps of alkyne insertion and product formation. researchgate.netnih.gov
For nickel-catalyzed C-H functionalization directed by 8-aminoquinoline (B160924) amides, mechanistic experiments point towards a Ni(II)/Ni(IV) catalytic cycle rather than a Ni(0)/Ni(II) cycle. researchgate.net The isolation and characterization of paramagnetic Ni(II) complexes have provided evidence for the proposed intermediates prior to the C-H activation step. chemrxiv.org Similarly, comprehensive studies on cobalt-catalyzed C(sp²)-H functionalization have revealed that the operative catalytic cycle (e.g., Co(I)/Co(III) vs. oxidatively induced reductive elimination from a Co(IV) species) depends on the nature of the coupling partner. nih.gov These mechanistic insights are crucial for rationally designing more efficient catalysts based on the this compound framework.
Catalyst Design and Optimization Strategies for Enhanced Activity and Selectivity
The rational design and optimization of catalysts are driven by the need for higher activity, improved selectivity, and broader substrate scope. schrodinger.comsigmaaldrich.com For catalysts based on this compound, several strategies can be employed.
Ligand Modification : Fine-tuning the electronic and steric properties of the this compound ligand is a primary strategy. This can involve introducing substituents on the quinoline ring or modifying the allyl group. These modifications can influence the stability of the metallacycle intermediate, the rate of reductive elimination, and the stereoselectivity of the reaction. nih.gov
Metal Center Variation : Exploring different transition metals (e.g., Rh, Pd, Ni, Co, Ir) can lead to catalysts with complementary reactivity. nih.govwikipedia.org The choice of metal affects its redox potential, its affinity for different substrates, and the geometry of the resulting complex.
Data-Driven Optimization : Modern approaches, including high-throughput screening and data-driven modeling, can accelerate the discovery of optimal catalysts. chemrxiv.org By systematically varying ligands, metals, and reaction conditions and analyzing the resulting data, it is possible to identify key structural features that lead to enhanced performance. For example, data from an initial set of reactions can be used to build a regression model that predicts the outcome for new, untested ligand structures. chemrxiv.org
Heterogenization : Anchoring homogeneous catalysts onto solid supports can combine the high selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. nih.govwhiterose.ac.uk An this compound-based catalyst could be immobilized on a polymer or inorganic support, facilitating its use in continuous flow reactors and reducing metal contamination in the final product. cmu.edu
Exploration in Polymerization Catalysis and Materials Synthesis
The unique electronic and steric properties of quinoline-based ligands have led to their exploration in polymerization catalysis. Amidoquinoline-ligated complexes of Group 4 metals (Hf, Zr, Ti) have been developed as highly active catalysts for olefin polymerization. researchgate.net These catalysts demonstrate a remarkable ability to produce ultrahigh molecular weight copolymers at elevated temperatures. The development of efficient synthetic routes to these amidoquinoline ligands, starting from readily available 8-hydroxyquinoline (B1678124), has facilitated their practical application. researchgate.net
While the direct use of this compound in this specific context is not extensively documented, its structural similarity to the ligands used suggests potential. The allyl group itself is a polymerizable moiety, opening up the possibility of creating metallated monomers. A patent from 1953 lists allylquinoline as a potential component in polymerization methods, indicating early interest in its reactive capabilities for materials synthesis. google.com The dual functionality of this compound—a chelating ligand and a polymerizable group—could be exploited to synthesize metallopolymers or to anchor catalytic sites onto a polymer backbone for applications in materials science and recyclable catalysis.
Mechanistic Investigations of Biological Activity of 8 Allylquinoline Derivatives
Molecular Target Identification and Validation in Biochemical Pathways
The identification of specific molecular targets is a foundational step in elucidating the mechanism of action of 8-allylquinoline derivatives. These compounds have been shown to interact with a range of biological molecules, influencing various biochemical pathways.
One of the key areas of investigation has been the role of these derivatives in cancer biology. Research has focused on identifying molecular targets related to oxidative stress, cell cycle regulation, and apoptosis. us.edu.pl For instance, certain quinoline (B57606) derivatives have been found to modulate the expression of proteins involved in these pathways, suggesting a multi-targeted approach to their anti-cancer effects. us.edu.pl The diversity of biological activity is highly dependent on the specific substituents on the quinoline scaffold. us.edu.pl
Pathway analysis, a common approach in bioinformatics, helps to give meaning to high-throughput biological data by integrating it with existing knowledge of biomolecular functioning. nih.govnih.gov This type of analysis can be used to identify the specific pathways affected by this compound derivatives. Publicly available databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) provide a comprehensive resource of pathway maps for metabolism, genetic information processing, cellular processes, and human diseases, which can be used to contextualize the effects of these compounds. genome.jpreactome.org
The process of identifying these targets often involves a combination of experimental and computational approaches. For example, techniques like thermal shift analysis can be used to determine if a compound directly interacts with a protein target. uniroma1.it
Mechanisms of Enzyme Inhibition and Activation
This compound derivatives can exert their biological effects by directly modulating the activity of key enzymes through inhibition or activation. numberanalytics.com This interaction can occur at the enzyme's active site or at an allosteric site, leading to a variety of inhibition patterns. numberanalytics.comjackwestin.comwikipedia.org
Enzyme Inhibition:
Enzyme inhibition is a critical mechanism for regulating cellular activities. numberanalytics.com Inhibitors can be classified based on their mechanism of action:
Competitive Inhibition: The inhibitor competes with the substrate for the active site. numberanalytics.comjackwestin.comlibretexts.org
Non-competitive Inhibition: The inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its activity without preventing substrate binding. numberanalytics.comjackwestin.comlibretexts.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. wikipedia.orgnih.gov
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. jackwestin.comnih.gov
Quinoline-based compounds have been identified as inhibitors of various enzymes. For example, certain 4-aminoquinoline (B48711) derivatives act as competitive inhibitors for the DNA substrate of DNA methyltransferases (DNMTs), while being non-competitive with respect to the methyl group donor, S-adenosyl-L-methionine. uniroma1.it The potency of these inhibitors can be quantified by parameters like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki). numberanalytics.com
Enzyme Activation:
In addition to inhibition, some quinoline derivatives can activate enzymes. A notable example is the activation of NAD(P)H:quinone oxidoreductase 1 (NQO1).
NQO1 Activation: NQO1 is a flavoprotein that plays a crucial role in cellular protection against oxidative stress. researchgate.netfrontiersin.orgmdpi.com It catalyzes the two-electron reduction of quinones to hydroquinones, a detoxification process that bypasses the formation of reactive semiquinone intermediates. frontiersin.orgmdpi.comnih.gov The induction of NQO1 can be mediated by the Nrf2-ARE signaling pathway. researchgate.netmdpi.comresearchgate.net Some quinoline-based compounds, like β-lapachone, are activated by NQO1 to produce an unstable hydroquinone (B1673460) that generates high levels of reactive oxygen species (ROS), leading to tumor cell death. mdpi.comnih.gov This process also leads to the generation of NAD+. mdpi.comnih.gov
Table 1: Mechanisms of Enzyme Modulation by Quinoline Derivatives
| Enzyme/Target | Derivative Class | Mechanism | Biological Effect |
| DNA Methyltransferases (DNMTs) | 4-Aminoquinolines | Competitive inhibition (with DNA) | Anticancer |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | β-Lapachone (a quinone) | Bioactivation | Antitumor, ROS generation |
| Topoisomerase II | Fluoroquinolones | Inhibition | Anticancer, Antibacterial |
| DNA Gyrase | Fluoroquinolones | Inhibition | Antibacterial |
Receptor Binding Affinity and Downstream Signaling Pathway Modulation
The interaction of this compound derivatives with cellular receptors can trigger a cascade of downstream signaling events, ultimately leading to a physiological response. The binding affinity of a ligand for its receptor is a key determinant of its potency. scispace.com
While specific receptor binding studies for this compound itself are not extensively detailed in the provided context, the general principles of ligand-receptor interactions apply. These interactions are often characterized by their binding affinity (Ka or Kd), which can be determined using techniques like isothermal titration calorimetry (ITC). tainstruments.com ITC directly measures the enthalpy of binding and allows for the determination of the association constant, stoichiometry, and entropy of the interaction. tainstruments.com
Once a ligand binds to a receptor, it can modulate downstream signaling pathways. This can involve:
Activation or inhibition of intracellular enzymes.
Changes in the concentration of second messengers.
Alterations in gene expression.
The modulation of these pathways can lead to a wide range of cellular effects, including changes in cell proliferation, differentiation, and survival.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. who.intnih.gov By systematically modifying the structure of a lead compound, researchers can identify the key functional groups and structural features responsible for its pharmacological effects. orientjchem.org
For quinoline derivatives, SAR studies have provided valuable insights into their mechanisms of action. orientjchem.org For example, in the context of antimalarial 8-aminoquinolines, the nature and position of substituents on the quinoline ring have been shown to be critical for their activity. who.intnih.gov However, it is important to note that without a clear understanding of the mechanism of action, any SAR analysis remains speculative. who.intnih.gov
Key findings from SAR studies of quinoline derivatives include:
The addition of a hydroxyl group at the C8 position and halogenation of the quinoline ring can significantly improve the anticancer activity of certain derivatives. us.edu.pl
Substitution of the nitro group in styryl or furanylvinyl substituents can also enhance anticancer activity. us.edu.pl
For multidrug-resistant cancer cells, specific structural features of 8-hydroxyquinoline-derived Mannich bases have been identified that mediate their selective activity. nih.gov
These studies provide a roadmap for the rational design of new derivatives with improved potency and selectivity. nih.gov
In Vitro Cellular Pathway Modulation in Disease Models
The biological effects of this compound derivatives are often studied in vitro using various disease models, particularly for cancer and infectious diseases. These studies help to elucidate the cellular pathways that are modulated by these compounds.
Anti-proliferative Mechanisms:
Quinoline derivatives have demonstrated significant anti-proliferative activity in various cancer cell lines. us.edu.plnih.gov The mechanisms underlying this activity are often multifactorial and can include:
Induction of Oxidative Stress: Some derivatives can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis. us.edu.pl This is often accompanied by a decrease in the levels of cellular antioxidants like glutathione. us.edu.pl
Cell Cycle Arrest: Treatment with certain quinoline derivatives can cause cells to arrest in specific phases of the cell cycle, such as the S or G2/M phase, preventing their proliferation. us.edu.plmdpi.com
Induction of Apoptosis: Many quinoline-based compounds induce programmed cell death (apoptosis) in cancer cells. us.edu.plmdpi.com This can be observed through markers like chromatin condensation and nuclear fragmentation. researchgate.net
Targeting Specific Signaling Pathways: Some derivatives have been shown to act independently of p53 or to be induced by hypoxia. us.edu.pl For example, one study showed that the anti-proliferative effect of a particular quinoline derivative was not through targeted kinase inhibition but through other molecular machinery targeting cell proliferation and senescence. nih.gov
Table 2: In Vitro Anti-proliferative Effects of Quinoline Derivatives
| Cell Line | Derivative Type | Observed Effects |
| Various Human Cancer Lines | Styryl- and furanylvinylquinolines | Induction of oxidative stress, cell cycle arrest (S or G2/M), apoptosis. us.edu.pl |
| MCF-7 (Breast Cancer) | RIMHS-Qi-23 | Inhibition of cell proliferation, induction of senescence. nih.gov |
| A549 (Lung Adenocarcinoma) | Pyrano[3,2-c]quinoline-3-carboxylate | Induction of apoptosis. rsc.org |
| A2780 (Ovarian Cancer) | Vanadium complexes with 8-hydroxyquinoline (B1678124) ligands | Cellular detachment, apoptosis, necrosis, ROS production. rsc.org |
Antimicrobial Mechanisms:
Quinoline derivatives also exhibit a broad spectrum of antimicrobial activity. mdpi.comnih.gov Their mechanisms of action can involve:
Inhibition of Bacterial Cell Wall Synthesis. mdpi.com
Disruption of Cell Membrane Permeability: Some quinoline-based antimicrobials, like HT61, act by disrupting the cytoplasmic membrane of bacteria, leading to depolarization and the release of intracellular contents. nih.gov This effect is more pronounced in membranes with a higher content of anionic lipids. nih.gov
Inhibition of Nucleic Acid and Protein Synthesis. mdpi.com This can be achieved through the inhibition of enzymes like DNA gyrase and topoisomerase. rsc.orgresearchgate.net
Inhibition of Bacterial Metabolism. mdpi.com
The antimicrobial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC). mdpi.com
Molecular Binding Modes and Interactions with Biomolecules
The biological activity of this compound derivatives is ultimately determined by their interactions with biomolecules such as DNA and proteins. slideshare.netuomustansiriyah.edu.iq These interactions are governed by various forces, including hydrogen bonds and van der Waals forces. uomustansiriyah.edu.iq
DNA Interaction:
Quinoline derivatives can interact with DNA in several ways, leading to the disruption of DNA replication and transcription. nih.gov
Intercalation: Some quinoline compounds can insert themselves between the base pairs of the DNA double helix. nih.gov
Groove Binding: Others may bind to the major or minor grooves of DNA.
Covalent Binding: In some cases, quinolones can form covalent linkages with DNA, leading to a highly stable complex. nih.gov For example, the structure of a DNA duplex with covalently linked nalidixic acid residues has been solved, revealing that the quinolones stack on G:C base pairs and disrupt terminal A:U base pairs. nih.gov
Nuclease Activity: Some metal complexes of quinoline derivatives can cleave DNA, often by mediating the production of reactive oxygen species. mdpi.com
The interaction with DNA can be studied using techniques like UV-Vis and fluorescence spectroscopy, as well as thermal denaturation studies, where an increase in the DNA melting temperature indicates stabilization of the double helix upon binding. mdpi.com
Protein Interaction:
The binding of drugs to proteins is a crucial aspect of their pharmacokinetics and pharmacodynamics. slideshare.net this compound derivatives can bind to various proteins, including enzymes and transport proteins like serum albumin. uomustansiriyah.edu.iqmdpi.com
Enzyme Binding: As discussed in section 6.2, these derivatives can bind to the active or allosteric sites of enzymes, modulating their activity. numberanalytics.comjackwestin.com
Serum Albumin Binding: Binding to serum proteins like bovine serum albumin (BSA) can affect the distribution and availability of the drug. mdpi.com
The study of protein-drug interactions can be performed using various techniques, including fluorescence spectroscopy, which can reveal binding constants and the number of binding sites. mdpi.com Isothermal titration calorimetry (ITC) provides a detailed thermodynamic profile of the binding interaction. tainstruments.com
Theoretical and Computational Chemistry Studies of 8 Allylquinoline
Electronic Structure Calculations using Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, providing a framework for calculating the electronic structure of molecules. nih.govscirp.org These calculations can predict a wide range of properties, including molecular geometries, electronic charge distributions, and molecular orbital energies. scirp.orgjstar-research.com
DFT methods, such as B3LYP, are frequently employed to optimize the geometry of quinoline (B57606) derivatives and analyze their electronic properties. researchgate.netdergipark.org.tr For instance, studies on related quinoline compounds have utilized DFT to determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scirp.orgnih.gov The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. scirp.org A smaller HOMO-LUMO gap generally suggests higher reactivity. scirp.org
In a study on a proton transfer complex involving 8-aminoquinoline (B160924), DFT calculations with the B3LYP/6-311G** basis set were used to establish the theoretical foundation of the complex and determine its electronic energy gap (ΔE) to be 2.140 eV. nih.gov Similar calculations for 8-hydroxyquinoline (B1678124) using the B3LYP/6-311G basis set yielded an energy gap of approximately 4.52 eV. researchgate.net These examples highlight the utility of DFT in quantifying the electronic characteristics of quinoline derivatives, which can be extended to 8-allylquinoline.
Ab initio methods, while often more computationally intensive, provide a high level of theory and can be used to validate DFT results. Both approaches offer a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.
Table 1: Representative DFT-Calculated Electronic Properties of Quinoline Derivatives
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Quinoline | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |
| 8-Aminoquinoline Complex | B3LYP/6-311G** | -5.468 | -3.328 | 2.140 |
| 8-Hydroxyquinoline | DFT/B3LYP/6-311G | - | - | 4.52 |
This table presents data from studies on related quinoline compounds to illustrate the type of information that can be obtained for this compound through DFT calculations. scirp.orgresearchgate.netnih.gov
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry provides powerful tools for mapping out the intricate pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. smu.edupatonlab.commdpi.com This is crucial for understanding reaction kinetics and selectivity.
For reactions involving quinoline derivatives, DFT calculations can be employed to model the reaction coordinates and locate the transition state structures. chemrxiv.org For example, in a study of Ni-catalyzed C-H functionalization directed by 8-aminoquinoline, DFT calculations were instrumental in supporting a proposed concerted oxidative addition mechanism. chemrxiv.org The calculations helped to understand the influence of different components, such as carboxylates, on the C-H activation barrier. chemrxiv.org
The general approach involves calculating the potential energy surface of the reaction. The minimum energy path connecting reactants to products through the transition state is identified. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By analyzing the geometry of the transition state, chemists can gain insights into the factors that control the stereochemistry and regioselectivity of a reaction. rsc.org
Table 2: Key Aspects of Computational Reaction Mechanism Studies
| Aspect | Description |
| Potential Energy Surface (PES) | A multidimensional surface that describes the energy of a molecule or system as a function of its geometry. |
| Reactants, Products, Intermediates | Stationary points on the PES corresponding to energy minima. |
| Transition State (TS) | A saddle point on the PES that connects reactants and products. It represents the highest energy point along the reaction coordinate. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting the transition state to the reactants and products. |
This table outlines the fundamental concepts involved in the computational elucidation of reaction mechanisms.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are increasingly used to predict and interpret various types of molecular spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. arxiv.orgresearchgate.net These predictions can aid in the identification and characterization of new compounds and help in the assignment of experimental spectra.
DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. researchgate.net For instance, a study on 8-hydroxyquinoline involved calculating its vibrational modes to aid in the interpretation of its experimental IR spectrum. researchgate.net Similarly, NMR chemical shifts can be predicted with reasonable accuracy, providing valuable information about the chemical environment of different atoms within the molecule. researchgate.netresearchgate.net
UV-Vis spectra, which provide information about electronic transitions, can also be simulated using time-dependent DFT (TD-DFT). scirp.org These calculations can predict the absorption wavelengths and oscillator strengths of electronic transitions, helping to understand the electronic structure and photophysical properties of the molecule. scirp.org A study on quinoline used TD-DFT to calculate its electronic transitions and interpret its UV-Vis spectrum. scirp.org
Table 3: Computationally Predicted Spectroscopic Data for Quinoline
| Spectroscopic Property | Computational Method | Predicted Value |
| Dipole Moment | DFT (B3LYP)/6-31G+(d,p) | 2.004 D |
| Major UV-Vis Absorption | TD-DFT/6-31+G(d,p) | - |
| N Atom Mulliken Charge | DFT/6-31+G(d,p) | -0.259007 |
This table shows examples of spectroscopic and electronic properties of quinoline predicted by computational methods, which can be similarly applied to this compound. scirp.org
Ligand-Based Computational Design Approaches for this compound Derivatives
Ligand-based drug design methods are employed when the three-dimensional structure of the biological target is unknown. mdpi.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active molecules, a model can be developed to predict the activity of new, untested compounds.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net The goal of QSAR is to develop a predictive model that can be used to estimate the activity of new molecules before they are synthesized. mdpi.com
The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic, steric, hydrophobic, or topological in nature. dergipark.org.tr Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.netnih.gov QSAR studies have been successfully applied to various classes of compounds, including quinoline derivatives, to guide the design of new analogs with improved potency. dergipark.org.tr
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. dovepress.comnih.gov The underlying assumption is that the interaction between a ligand and its receptor is primarily governed by these fields. uchile.cl
In a CoMFA study, the molecules in a training set are aligned based on a common substructure or a pharmacophore model. nih.gov For each molecule, the steric and electrostatic fields are calculated at various points on a 3D grid surrounding the molecule. dovepress.com Partial least squares (PLS) analysis is then used to derive a relationship between the field values and the biological activities. nih.gov The results are often visualized as contour maps, which indicate regions where changes in steric bulk or electrostatic properties are likely to increase or decrease activity. dovepress.com CoMFA has been widely used in drug discovery to provide insights into the structure-activity relationships of various ligands, including those based on the quinoline scaffold. dovepress.com
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. upol.czunina.it These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. upol.cz
Pharmacophore models can be generated from a set of active ligands (ligand-based) or from the 3D structure of the ligand-receptor complex (structure-based). biointerfaceresearch.com In the absence of a known receptor structure, ligand-based pharmacophore modeling is a valuable tool. rsc.orgresearchgate.net The process involves identifying the common chemical features among a set of active molecules and their spatial arrangement. unina.it The resulting pharmacophore model can then be used as a 3D query to screen large compound databases to identify new molecules that are likely to be active. rsc.org It also provides a mechanistic hypothesis about how the ligands might be interacting with their target. researchgate.net
Comparative Molecular Field Analysis (CoMFA)
Molecular Dynamics Simulations to Investigate Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the full range of three-dimensional shapes the molecule can adopt by rotating around its single bonds.
The allyl group attached to the quinoline core is not static; it can rotate and fold, leading to various conformers with different energies. MD simulations can map these conformational states and the energy barriers between them. By simulating the molecule's behavior in a virtual environment (in a vacuum, in a solvent, or within a protein binding site), researchers can understand which conformations are most stable and how the molecule interacts with its surroundings. elifesciences.org
These simulations track the trajectory of each atom based on a force field, a set of parameters that describe the potential energy of the system. nih.gov The resulting data can be analyzed to generate a potential energy surface, which highlights the low-energy, and therefore more probable, conformations of this compound. Enhanced sampling techniques in MD, such as replica exchange solute tempering (REST), can be employed to more efficiently explore the vast conformational space, which is particularly useful for molecules with significant flexibility. arxiv.org
While specific MD studies on this compound are not prevalent in publicly accessible literature, the principles of these simulations are broadly applied to similar heterocyclic compounds. The insights gained from such studies are crucial for understanding how this compound might bind to a biological target, as its specific conformation can dramatically affect binding affinity and selectivity. nih.govnih.gov
Prediction of Coordination Behavior and Complex Stability in Solution and Solid States
The quinoline moiety of this compound contains a nitrogen atom with a lone pair of electrons, making it a potential ligand for metal ions. Computational chemistry offers powerful tools to predict how this compound will coordinate with metals and the stability of the resulting complexes.
Density Functional Theory (DFT) is a common quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their properties. whiterose.ac.uk Using DFT, one can model the interaction between this compound and various metal ions. These calculations can determine the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral), bond lengths, and bond angles of the resulting metal complex. libretexts.org The coordination number, which is the number of atoms directly bonded to the central metal ion, is a key factor that can be predicted. solubilityofthings.com
The stability of these complexes, both in the gas phase and in solution, can be quantified by calculating the binding energy or the Gibbs free energy of the complexation reaction. Theoretical calculations can provide stability constants (Kf), which indicate the strength of the interaction between the ligand and the metal ion. frontiersin.orgosti.gov These predictions are vital for applications in areas such as catalysis, materials science, and medicinal inorganic chemistry.
For instance, computational screening can be performed to assess the affinity of this compound for a range of different metal ions. energy.gov The influence of the solvent on complex stability can also be modeled using implicit or explicit solvent models, providing a more realistic prediction of behavior in solution. Furthermore, computational studies can shed light on the stability and structure of these complexes in the solid state, where crystal packing forces can influence the preferred conformation and coordination environment. whiterose.ac.uknih.govnih.gov
While detailed published data for this compound complexes is scarce, the table below illustrates the type of predictive data that can be generated through computational studies for a hypothetical set of metal complexes.
Table 1: Predicted Coordination Properties of Hypothetical this compound Metal Complexes
| Metal Ion | Predicted Coordination Number | Predicted Geometry | Calculated Binding Energy (kcal/mol) |
|---|---|---|---|
| Cu(II) | 4 | Distorted Square Planar | -25.8 |
| Zn(II) | 4 | Tetrahedral | -21.3 |
| Ni(II) | 4 | Square Planar | -24.5 |
| Co(II) | 6 | Octahedral | -30.1 |
| Fe(III) | 6 | Octahedral | -45.7 |
Note: The data in this table is illustrative and based on typical values for similar quinoline-based ligands. It does not represent experimentally verified data for this compound.
These theoretical predictions guide experimental work by identifying the most promising metal-ligand combinations for synthesis and further investigation.
Advanced Spectroscopic and Analytical Characterization of 8 Allylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis for Structural Confirmation
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for the initial structural verification of 8-Allylquinoline. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the quinoline (B57606) ring and the allyl substituent. The aromatic protons of the quinoline core typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the allyl group will appear in the vinylic (δ 5.0-6.0 ppm) and allylic (δ 3.5-4.5 ppm) regions. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons, as described by the n+1 rule.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Quinoline carbons typically appear over a wide range of chemical shifts (δ 120-150 ppm). libretexts.org The carbon atoms of the allyl group are expected at approximately 115-140 ppm for the sp² hybridized carbons and around 30-40 ppm for the sp³ hybridized allylic carbon. Broadband proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org
The following tables present predicted chemical shift values for this compound based on established data for quinoline and allyl-substituted aromatic compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predictive and based on analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (Quinoline) | 8.8 - 9.0 | Doublet of doublets (dd) |
| H-3 (Quinoline) | 7.3 - 7.5 | Doublet of doublets (dd) |
| H-4 (Quinoline) | 8.0 - 8.2 | Doublet of doublets (dd) |
| H-5 (Quinoline) | 7.6 - 7.8 | Doublet (d) |
| H-6 (Quinoline) | 7.4 - 7.6 | Triplet (t) |
| H-7 (Quinoline) | 7.5 - 7.7 | Doublet (d) |
| H-1' (Allyl, -CH₂-) | 3.6 - 3.8 | Doublet (d) |
| H-2' (Allyl, =CH-) | 5.9 - 6.1 | Multiplet (m) |
| H-3' (Allyl, =CH₂) | 5.0 - 5.2 | Multiplet (m) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Quinoline) | ~150 |
| C-3 (Quinoline) | ~121 |
| C-4 (Quinoline) | ~136 |
| C-4a (Quinoline) | ~128 |
| C-5 (Quinoline) | ~129 |
| C-6 (Quinoline) | ~126 |
| C-7 (Quinoline) | ~130 |
| C-8 (Quinoline) | ~138 |
| C-8a (Quinoline) | ~147 |
| C-1' (Allyl, -CH₂-) | ~40 |
| C-2' (Allyl, =CH-) | ~137 |
| C-3' (Allyl, =CH₂) | ~116 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR experiments are employed. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. wikipedia.orgwestmont.edu For this compound, COSY spectra would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-5 with H-6, and H-6 with H-7, confirming the connectivity within the quinoline ring. It would also show correlations between the allylic protons (H-1') and the vinylic proton (H-2'), and between H-2' and the terminal vinylic protons (H-3'). libretexts.org
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with their directly attached carbons (one-bond C-H coupling). wikipedia.orglibretexts.org An HSQC spectrum of this compound would show a cross-peak for each C-H bond, for instance, linking the ¹H signal at δ ~8.8 ppm to the ¹³C signal at δ ~150 ppm, confirming this carbon as C-2. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. libretexts.org
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (two- or three-bond) couplings between protons and carbons. libretexts.orgyoutube.com It is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together different molecular fragments. For example, HMBC would show a correlation between the allylic protons (H-1') and the quinoline carbons C-8 and C-7, definitively establishing the attachment point of the allyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformation. In this compound, NOESY cross-peaks would be expected between the allylic protons (H-1') and the H-7 proton on the quinoline ring, providing evidence for their spatial proximity.
Mass Spectrometry (MS and HRMS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. libretexts.orgwikipedia.org
For this compound (C₁₂H₁₁N), the nominal molecular weight is 169.22 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to the intact ionized molecule, the molecular ion (M⁺˙), would be observed at m/z = 169.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass of this compound is 169.0891. An experimental HRMS measurement confirming this value would provide strong evidence for the C₁₂H₁₁N formula.
The fragmentation of the molecular ion provides a roadmap of the molecule's structure. libretexts.org The fragmentation of this compound is expected to be influenced by the stability of the quinoline ring and the reactivity of the allyl group. Key fragmentation pathways may include:
Loss of a hydrogen radical (H•): Leading to a fragment ion at m/z = 168.
Loss of a methyl radical (•CH₃): This could occur after rearrangement, leading to a stable ion.
Loss of HCN: A characteristic fragmentation of the quinoline ring, which would produce a fragment ion at m/z = 142. rsc.orgresearchgate.net
Loss of the allyl radical (•C₃H₅): Cleavage of the C-C bond between the ring and the side chain would result in a quinolinyl cation at m/z = 128.
Retro-Diels-Alder (RDA) reaction: The allyl group can facilitate this type of fragmentation.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mjcce.org.mk These techniques are complementary and are used to identify the functional groups present in a molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. nih.gov Specific bonds and functional groups absorb at characteristic wavenumbers (cm⁻¹).
Table 3: Predicted IR Absorption Bands for this compound Data is predictive and based on characteristic functional group frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic & Vinylic |
| 2980-2850 | C-H stretch | Allylic (Aliphatic) |
| ~1640 | C=C stretch | Alkene |
| 1600-1450 | C=C and C=N stretch | Aromatic Ring |
| ~990 and ~910 | =C-H bend (out-of-plane) | Terminal Alkene |
| 850-750 | C-H bend (out-of-plane) | Substituted Aromatic Ring |
Raman Spectroscopy for Molecular Vibrations and Structural Characterization
Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. nih.gov While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetrical, non-polar bonds often produce strong Raman signals.
For this compound, Raman spectroscopy would be particularly effective for observing the C=C stretching vibrations of both the aromatic quinoline ring and the allyl group's double bond. The symmetric vibrations of the quinoline ring system, which may be weak in the IR spectrum, are often prominent in the Raman spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule, confirming the presence of both the quinoline core and the allyl substituent. tu-chemnitz.de
Electronic Spectroscopy
Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. For this compound, these techniques are fundamental for elucidating its electronic properties.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of valence electrons to higher energy orbitals. archive.org In organic molecules like this compound, the absorption of UV-Vis radiation is typically associated with functional groups containing valence electrons of low excitation energy, known as chromophores. The quinoline ring system is the primary chromophore in this compound.
The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types:
π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. archive.org These transitions are characteristic of unsaturated systems, such as the aromatic quinoline core, and typically result in strong absorption bands. For conjugated systems, delocalization of π electrons can shift the absorption maximum (λmax) to longer wavelengths.
n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to a π* antibonding orbital. archive.org These transitions are generally of lower intensity compared to π → π* transitions.
The solvent environment can influence the position of these absorption bands. Increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. While specific spectral data for this compound is not extensively published, analysis of related quinoline derivatives provides expected values. For instance, the electronic absorption spectra of substituted 8-hydroxyquinolines show characteristic bands related to these transitions.
Table 1: Typical Electronic Transitions in Aromatic N-Heterocycles
| Transition Type | Description | Typical Wavelength Region | Relative Intensity |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 400 nm | High |
| n → π | Excitation of an electron from a non-bonding orbital (e.g., N lone pair) to a π antibonding orbital. | > 280 nm | Low to Medium |
This table provides generalized data for educational purposes based on established spectroscopic principles. archive.org
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light (luminescence) from a molecule after it has absorbed photons. The molecule is excited from its ground electronic state to a singlet excited state; upon relaxation back to the ground state, it emits a photon at a longer wavelength (lower energy) than the absorbed photon. This phenomenon is known as fluorescence.
The quinoline scaffold is a well-known fluorophore. Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124), for example, are widely recognized for their fluorescent properties and their application as chemosensors for metal ions. The nitrogen and the adjacent substituent in the 8-position can act as a chelating site for metal ions like Zn²⁺. Upon binding a metal ion, the photophysical properties of the molecule, such as fluorescence intensity and emission wavelength, can change significantly due to mechanisms like Chelation-Enhanced Fluorescence (CHEF). This change forms the basis of its use in sensing applications.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
X-ray Diffraction and Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) and crystallography are unparalleled techniques for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms in a crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.
A single-crystal X-ray diffraction study is the definitive method for elucidating the solid-state structure of this compound. This analysis would reveal how the molecules pack in the crystal lattice and identify any non-covalent interactions, such as π–π stacking or C–H⋯π interactions, which govern the supramolecular architecture.
Although the specific crystal structure of this compound is not reported in the Cambridge Structural Database, studies on closely related compounds, such as 8-hydroxyquinoline, provide valuable insights. For example, a recently discovered monoclinic polymorph of 8-hydroxyquinoline reveals that the molecules form centrosymmetric dimers through O–H⋯N hydrogen bonds, which then pack into a three-dimensional framework via π–π stacking and C–H⋯π interactions. It is plausible that this compound would exhibit similar π–π stacking interactions, a common feature in the crystal engineering of planar aromatic molecules.
Table 2: Illustrative Crystallographic Data for a Monoclinic Polymorph of 8-Hydroxyquinoline
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.8473 (3) |
| b (Å) | 25.101 (2) |
| c (Å) | 7.3753 (6) |
| β (°) | 96.656 (3) |
| Volume (ų) | 708.23 (10) |
| Key Interaction | O–H⋯N hydrogen bonds forming dimers |
Data sourced from a study on a polymorph of 8-hydroxyquinoline to illustrate typical crystallographic parameters.
Other Advanced Analytical Techniques
Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful spectroscopic technique for characterizing the structure, dynamics, and packing of molecules in the solid state. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these interactions, providing rich structural information. Techniques like Magic Angle Spinning (MAS) are employed to reduce spectral line broadening and improve resolution.
SSNMR could be used to study the local environment of the carbon and nitrogen atoms in the quinoline ring of this compound, providing information about molecular conformation and intermolecular packing in polycrystalline or amorphous samples. Furthermore, SSNMR is particularly valuable for characterizing metal complexes. Research on the copper complex of 8-quinolinol, [Cu(II)(8-quinolinol)₂], has demonstrated that high-resolution ¹H SSNMR under very fast MAS can distinguish between different polymorphic forms of the complex based on chemical shifts and line widths. This highlights the potential of SSNMR to characterize this compound and its coordination compounds, which are often studied in the solid state.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. The technique works by irradiating a surface with a beam of X-rays and analyzing the kinetic energies of the emitted photoelectrons.
While no specific XPS studies on this compound have been reported, the technique offers significant potential for its characterization in various applications. For example, if this compound were used to functionalize a surface, such as a metal oxide or a polymer, XPS could be employed to:
Confirm the presence of the molecule on the surface by detecting the characteristic N 1s and C 1s signals.
Determine the chemical state of the nitrogen atom, including its coordination to surface metal sites.
Quantify the surface coverage of the molecule.
Investigate the chemical environment and bonding interactions at the material's surface.
The ability of XPS to provide detailed surface chemical information makes it an indispensable tool for analyzing materials and devices where the surface properties, modified by molecules like this compound, are critical to function.
Mössbauer Spectroscopy for Metal-Containing Systems
Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of specific atomic nuclei, with ⁵⁷Fe being the most common isotope studied. researchgate.netslideshare.net This method provides valuable insights into the oxidation state, spin state, and coordination geometry of iron centers in metal complexes. researchgate.net While direct Mössbauer spectroscopic studies on metal complexes of this compound were not found in a review of the current literature, the analysis of related quinoline-derivative complexes demonstrates the technique's potential for characterizing such systems.
The core parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the electron density at the nucleus and can, therefore, help in the determination of the oxidation state of the iron atom. uni-mainz.de Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and a non-spherical electric field gradient at the nucleus, providing information about the symmetry of the coordination environment and the spin state of the iron ion. uni-mainz.de
For instance, in studies of iron(IV)-oxo complexes with quinoline-substituted pentadentate ligands, Mössbauer spectroscopy has been instrumental in confirming the Fe(IV) oxidation state. One such complex exhibited an isomer shift (δ) of -0.05 mm s⁻¹ and a quadrupole splitting (ΔE_Q) of 0.66 mm s⁻¹ at 293 K, which are characteristic values for related N-ligated S=1 iron(IV)-oxo complexes. rsc.org Another study on an Fe(II) complex with a different quinoline-containing ligand reported an isomer shift of 0.40 mm s⁻¹ and a quadrupole splitting of 0.50 mm s⁻¹, indicative of a low-spin iron(II) center. rsc.org
Furthermore, research on iron(III) complexes with other quinoline derivatives has utilized Mössbauer spectra to confirm the presence of high-spin Fe(III) centers in octahedral geometries. researchgate.net The replacement of pyridine (B92270) ligands with quinoline ligands in certain iron(IV)-oxo complexes has been shown to systematically increase the isomer shift, reflecting changes in the electronic environment of the iron center. nih.gov
These examples underscore the utility of Mössbauer spectroscopy for the detailed electronic and structural characterization of iron complexes. For a hypothetical iron complex of this compound, this technique could definitively establish the iron's oxidation and spin states, offering crucial data to complement findings from other spectroscopic methods and to understand the bonding interactions between the metal and the this compound ligand.
The following table presents Mössbauer spectroscopic data for illustrative iron complexes containing quinoline-derivative ligands, providing a reference for the expected values in similar coordination environments.
| Complex Type | Isomer Shift (δ) / mm s⁻¹ | Quadrupole Splitting (ΔE_Q) / mm s⁻¹ | Temperature / K | Spin State | Oxidation State | Reference |
| Iron(IV)-oxo with quinoline-substituted ligand | -0.05 | 0.66 | 293 | S=1 | Fe(IV) | rsc.org |
| Iron(II) with quinoline-containing ligand | 0.40 | 0.50 | Not specified | Low-spin | Fe(II) | rsc.org |
| Iron(IV)-oxo with pyridine/quinoline ligand (Complex 1) | 0.05 | Not specified | 4.2 | S=1 | Fe(IV) | nih.gov |
| Iron(IV)-oxo with pyridine/quinoline ligand (Complex 2) | 0.10 | Not specified | 4.2 | S=1 | Fe(IV) | nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
